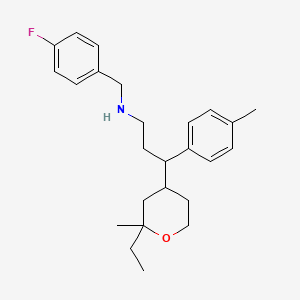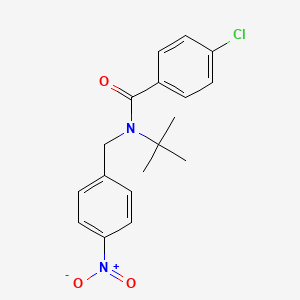![molecular formula C16H14BrN3O2 B5217582 1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as BMS-564929 and has been extensively studied for its use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of BMS-564929 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a role in cell growth and proliferation, and its inhibition by BMS-564929 may be responsible for its anti-cancer properties.
Biochemical and Physiological Effects
BMS-564929 has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMS-564929 in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer treatments. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of BMS-564929, including:
1. Further investigation of its mechanism of action to better understand its anti-cancer properties.
2. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
3. Exploration of its potential use in the treatment of other diseases, such as neurological disorders.
4. Investigation of its potential use in combination with other anti-cancer agents to improve treatment outcomes.
Synthesemethoden
The synthesis of BMS-564929 involves several steps, including the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde to form 4-(3-pyridinyl)-benzaldehyde. This intermediate compound is then reacted with 2,5-pyrrolidinedione and ammonium acetate to produce BMS-564929.
Wissenschaftliche Forschungsanwendungen
BMS-564929 has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been found to have significant anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, BMS-564929 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(20)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUSUBCENUYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)
![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)

![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)